

High-Resolution Characterization of 2-(Methoxymethoxy)-5-methylphenylboronic Acid

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Compound of Interest

Compound Name: 2-(Methoxymethoxy)-5-methylphenylboronic acid

CAS No.: 478685-71-1

Cat. No.: B1425086

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Executive Summary

2-(Methoxymethoxy)-5-methylphenylboronic acid serves as a strategic "masked" bifunctional building block in medicinal chemistry. It combines the reactivity of a boronic acid (for Suzuki-Miyaura cross-coupling) with a protected phenolic moiety (MOM ether). The methoxymethyl (MOM) group is specifically chosen for its robustness against basic coupling conditions while remaining cleavable under mild acidic conditions, allowing for the late-stage revelation of a phenol group.

This technical guide details the structural elucidation and quality control of this molecule. The primary analytical challenge lies in distinguishing the monomeric boronic acid from its dehydrated boroxine trimer—a dynamic equilibrium that complicates NMR interpretation—and confirming the regiochemical placement of the boron atom relative to the directing MOM group.

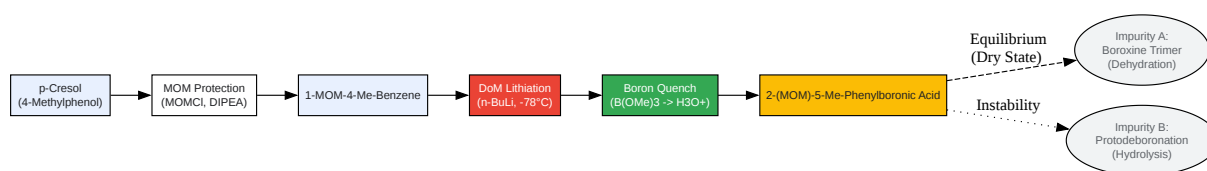
Synthetic Context & Impurity Profiling

Understanding the synthesis is prerequisite to accurate elucidation. The standard route utilizes Directed Ortho Metalation (DoM), exploiting the coordination ability of the MOM ether oxygen to

direct lithiation.

- Starting Material: 1-(Methoxymethoxy)-4-methylbenzene (MOM-protected p-cresol).
- Reagents: n-Butyllithium or t-Butyllithium (Lithiation), Trimethyl borate (Boron source).
- Mechanism: The MOM group directs lithiation to the ortho position (C2). Since the starting material (p-cresol derivative) is symmetric at the ortho positions, only one regioisomer is formed.

Synthesis & Impurity Logic Flow



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Caption: Synthesis pathway via Directed Ortho Metalation (DoM) and associated impurity risks.

Structural Elucidation Strategy

The characterization must confirm three structural features:

- Integrity of the MOM group (Singlet CH₂ and CH₃).
- Oxidation State of Boron (Boronic acid vs. Boronate ester vs. Boroxine).
- Regiochemistry (Confirmation of 1,2,5-substitution pattern).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Critical Protocol Note: Boronic acids spontaneously dehydrate to form cyclic boroxine trimers in non-polar solvents (e.g., CDCl_3), leading to broad signals or multiple species.

- Recommended Solvent: DMSO- d_6 (stabilizes the monomeric acid via hydrogen bonding) or CD_3OD (forms the methyl ester in situ, sharpening peaks).
- Standard: Tetramethylsilane (TMS).

Predicted ^1H NMR Data (400 MHz, DMSO- d_6)

The molecule has a 1,2,4-trisubstituted benzene ring pattern (using IUPAC numbering for the boronic acid where C1=B, C2=OMOM, C5=Me).

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.80 - 8.00	Broad Singlet	2H	B(OH) ₂	Exchangeable protons. Disappears with D ₂ O shake.
7.35	Doublet (J \approx 2.0 Hz)	1H	Ar-H6	Ortho to Boron, Meta to Methyl. Deshielded by Boron.
7.15	Doublet of Doublets (J \approx 8.2, 2.0 Hz)	1H	Ar-H4	Para to Boron. Coupling to H3 (ortho) and H6 (meta).
6.95	Doublet (J \approx 8.2 Hz)	1H	Ar-H3	Ortho to MOM group. Shielded by ether oxygen.
5.15	Singlet	2H	-OCH ₂ O-	Characteristic MOM methylene. Sharp singlet.
3.38	Singlet	3H	-OCH ₃	MOM methyl group.
2.25	Singlet	3H	Ar-CH ₃	Aromatic methyl group.

Causality in Assignments:

- H6 vs H3: H6 is ortho to the electropositive Boron atom, causing a downfield shift (deshielding). H3 is ortho to the electron-donating MOM ether, causing an upfield shift.
- Coupling: The 2.0 Hz coupling on H6 is a classic meta-coupling across the ring to H4.

¹¹B NMR (128 MHz, DMSO-d₆)

- Signal: Broad singlet at δ 29.0 – 31.0 ppm.
- Diagnostic: If a sharp signal appears >32 ppm, it indicates significant boroxine (anhydride) content. A signal at ~20 ppm would indicate a boronate ester if alcohol solvents are used.

¹³C NMR (100 MHz, DMSO-d₆)

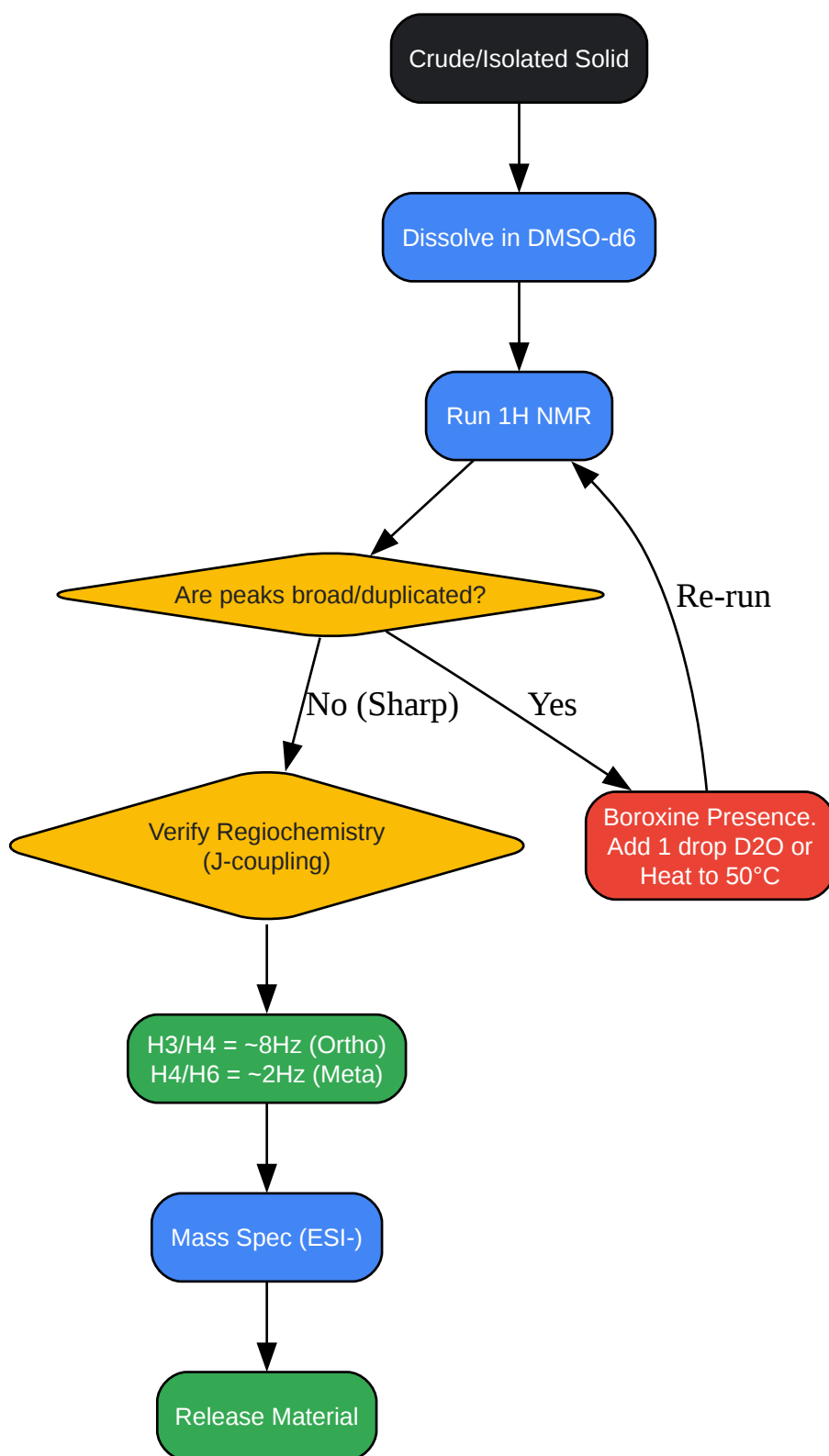
- C-B Signal: The carbon attached to boron (C1) is often not observed or is extremely broad due to the quadrupolar relaxation of the ¹⁰B/¹¹B nuclei.
- MOM Signals: Distinct peaks at ~94 ppm (OCH₂O) and ~55 ppm (OCH₃).

Mass Spectrometry (MS)

- Ionization: ESI (Negative Mode) is often preferred for boronic acids [M-H]⁻, or ESI (Positive) with diol adduct formation.
- Isotope Pattern: Boron has two stable isotopes: ¹⁰B (20%) and ¹¹B (80%).
- Observation: Look for the characteristic "step" pattern.
 - Target Mass (M): ~180.02 Da.
 - Pattern: The M peak (¹¹B) will be dominant, with an M-1 peak (¹⁰B) at approx. 25% intensity of the parent.

Analytical Decision Workflow

This diagram outlines the logic for validating the material and troubleshooting common spectral anomalies.



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Caption: Decision tree for overcoming boroxine-induced broadening and verifying regiochemistry.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation (Boroxine Suppression)

Purpose: To obtain a clean spectrum free from oligomeric artifacts.

- Weigh 10-15 mg of the sample into a clean vial.
- Add 0.6 mL of DMSO- d_6 . (Avoid $CDCl_3$ unless the sample is strictly anhydrous and monomeric).
- Optional: If peaks remain broad, add 10 μ L of D_2O . This promotes rapid chemical exchange of the $B(OH)_2$ protons, collapsing the boroxine/acid equilibrium into a single averaged set of signals (note: the OH signal will disappear).
- Acquire spectrum with sufficient relaxation delay ($d_1 > 2s$) to ensure integration accuracy.

Protocol B: Pinacol Ester Derivatization (For definitive QC)

Purpose: If the free acid is unstable or difficult to characterize, convert to the pinacol ester.

- Dissolve 50 mg of boronic acid in 2 mL CH_2Cl_2 .
- Add 1.1 equivalents of pinacol and 1g of $MgSO_4$ (desiccant).
- Stir at Room Temperature for 1 hour.
- Filter and concentrate.
- Run NMR in $CDCl_3$.^{[1][2]} The B-pinacol methyls will appear as a sharp singlet at ~ 1.3 ppm (12H), and the aromatic region will be pristine.

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